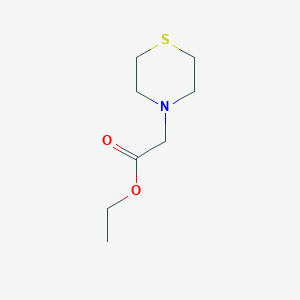

Ethyl thiomorpholin-4-ylacetate

Description

Historical Context and Evolution of Thiomorpholine (B91149) Chemistry

The exploration of thiomorpholine chemistry has been a continuous journey, evolving from fundamental synthesis methods to the development of derivatives with significant biological activities. ijprs.comresearchgate.net Initially, research focused on the basic preparation of the thiomorpholine ring. jchemrev.com Over time, the synthetic accessibility and the unique physicochemical properties conferred by the thiomorpholine moiety have led to its incorporation into a vast number of compounds. This has propelled the scaffold from a simple heterocyclic curiosity to a cornerstone in the design of new chemical entities with potential therapeutic applications. ijprs.comresearchgate.net

Structural Classification and Nomenclature of Thiomorpholine Scaffolds relevant to Ethyl Thiomorpholin-4-ylacetate

Thiomorpholine, with the chemical formula C₄H₉NS, is systematically named as thiomorpholine according to the IUPAC nomenclature. indiamart.com Its derivatives are named based on the substitution on the nitrogen or carbon atoms of the ring.

This compound is classified as an N-substituted thiomorpholine. The "4-" indicates that the substituent is attached to the nitrogen atom of the thiomorpholine ring. The substituent itself is an ethyl acetate (B1210297) group, connected via its methylene (B1212753) carbon to the nitrogen.

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | 4-Thiomorpholine acetic acid, ethyl ester; Ethyl 2-(thiomorpholin-4-yl)acetate | C₈H₁₅NO₂S | 39981-80-1 |

| Thiomorpholine | Thiamorpholine; Parathiazan; Tetrahydro-1,4-thiazine | C₄H₉NS | 123-90-0 |

| Morpholine (B109124) | 1-Oxa-4-azacyclohexane | C₄H₉NO | 110-91-8 |

| Ethyl morpholin-4-ylacetate | Ethyl 2-morpholinoacetate | C₈H₁₅NO₃ | 3235-82-3 |

Overview of Research Significance of this compound

While extensive research has been conducted on the broader class of thiomorpholine derivatives, the specific investigations into this compound are more niche. Its significance is primarily understood through its role as a synthetic intermediate and the potential applications inferred from its structural features.

This compound serves as a versatile building block in heterocyclic chemistry. The presence of the reactive ester functional group allows for a variety of chemical transformations. For instance, analogous to its morpholine counterpart, this compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. researchgate.netresearchgate.net This hydrazide can then undergo cyclization reactions to generate more complex heterocyclic systems, such as 1,2,4-triazoles. researchgate.netresearchgate.net This reactivity makes this compound a valuable precursor for the synthesis of diverse heterocyclic scaffolds. nih.gov

The interest in this compound for advanced applications is largely driven by the established biological activities of the thiomorpholine scaffold. Thiomorpholine derivatives have been reported to exhibit a wide range of pharmacological properties, including antitubercular, antioxidant, and hypolipidemic activities. nih.gov The incorporation of the thiomorpholine ring is often a key feature in the design of new therapeutic agents. jchemrev.comnih.gov Consequently, this compound is considered a compound of interest for the synthesis of novel molecules with potential for biological evaluation in these areas. ijprs.comnih.govekb.eg

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-thiomorpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-11-8(10)7-9-3-5-12-6-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOSZBXAWCXWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Thiomorpholin 4 Ylacetate and Its Analogues

Strategies for the Construction of the Thiomorpholine (B91149) Ring System

The thiomorpholine scaffold is a crucial heterocyclic motif in medicinal chemistry. thieme-connect.comjchemrev.com Various synthetic routes have been developed to construct this six-membered ring containing both nitrogen and sulfur atoms. jchemrev.com

Traditional and widely employed methods for synthesizing the thiomorpholine ring involve the cyclization of linear precursors. These methods often provide reliable access to the core structure. Common approaches include:

From Diethanolamine: This method involves converting diethanolamine into an amino-mustard species, which then undergoes cyclization upon treatment with a sulfur source like sodium sulfide. acs.orgnih.gov

From Ethyl Mercaptoacetate and Aziridine: The reaction of ethyl mercaptoacetate with aziridine forms thiomorpholin-3-one, which can be subsequently reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield thiomorpholine. acs.orgnih.gov

From 2-Mercaptoethanol and Aziridine: This strategy involves the initial reaction of 2-mercaptoethanol with aziridine, followed by conversion to 2-(2-chloroethylthio)ethylamine hydrochloride. This intermediate is then cyclized in the presence of a base like triethylamine (Et₃N) to afford thiomorpholine. acs.orgnih.gov

A more modern and efficient approach to thiomorpholine synthesis utilizes a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system. acs.orgnih.govresearchgate.netnih.govacs.orgchemrxiv.org This method offers advantages in terms of safety, scalability, and reaction time.

In a notable example, cysteamine hydrochloride and vinyl chloride are used as low-cost starting materials. acs.orgnih.govresearchgate.netnih.govacs.org The key photochemical thiol-ene reaction is conducted under highly concentrated conditions (e.g., 4 M) with a small amount of a photocatalyst, such as 9-fluorenone (0.1–0.5 mol %). acs.orgnih.govnih.govacs.org This step proceeds with high efficiency to produce a half-mustard intermediate in quantitative yield. acs.orgnih.govresearchgate.netnih.govacs.orgchemrxiv.org The subsequent base-mediated cyclization of this intermediate, without isolation, yields thiomorpholine. acs.orgnih.govresearchgate.netnih.govchemrxiv.org The robustness of this continuous flow process has been demonstrated by running the reaction for extended periods, providing a throughput of up to 1.8 g/h of thiomorpholine. acs.org

| Parameter | Details |

| Starting Materials | Cysteamine hydrochloride, Vinyl chloride |

| Photocatalyst | 9-fluorenone (0.1–0.5 mol %) |

| Reaction Type | Photochemical Thiol-Ene Reaction |

| System | Continuous Flow |

| Intermediate | Half-mustard (quantitative yield) |

| Cyclization | Base-mediated |

| Overall Isolated Yield | 54% |

| Throughput | Up to 1.8 g/h |

Introduction of the Ethyl Acetate (B1210297) Moiety

Once the thiomorpholine ring is synthesized, the next step in forming ethyl thiomorpholin-4-ylacetate is the introduction of the ethyl acetate group at the nitrogen atom.

The most direct and common method for attaching the ethyl acetate moiety is through the N-alkylation of the thiomorpholine ring. This is typically achieved by reacting thiomorpholine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. The base serves to deprotonate the secondary amine of the thiomorpholine, creating a nucleophilic nitrogen that then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the C-N bond. This reaction results in the formation of ethyl 2-(thiomorpholin-4-yl)acetate. scbt.com

An alternative, though less direct, strategy involves an esterification reaction. This would typically start with 4-thiomorpholine acetic acid, which is the carboxylic acid analogue of the target compound. This precursor acid could then be subjected to a classic Fischer esterification. masterorganicchemistry.com In this acid-catalyzed reaction, the carboxylic acid is treated with an excess of ethanol, which acts as both the solvent and the reactant, to produce the corresponding ethyl ester, this compound, and water. masterorganicchemistry.comuakron.edu Various acid catalysts, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), can be employed to facilitate this equilibrium-driven reaction. masterorganicchemistry.com

| Method | Reactants | Key Conditions | Product |

| N-Alkylation | Thiomorpholine, Ethyl bromoacetate | Base (e.g., K₂CO₃, Et₃N) | This compound |

| Fischer Esterification | 4-Thiomorpholine acetic acid, Ethanol | Acid catalyst (e.g., H₂SO₄) | This compound |

Synthesis of Oxidized Thiomorpholine Analogues (e.g., Sulfones)

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the synthesis of analogues such as thiomorpholine sulfoxides and thiomorpholine-1,1-dioxides (sulfones). These oxidized derivatives are important in medicinal chemistry research. thieme-connect.com

The synthesis of thiomorpholine-1,1-dioxide is typically achieved through the oxidation of thiomorpholine. guidechem.com A variety of oxidizing agents can be used for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. guidechem.comorganic-chemistry.org Other reagents like potassium permanganate can also be employed, often requiring protection of the amino group before oxidation, followed by deprotection. google.com The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgresearchgate.net For instance, using one equivalent of an oxidizing agent under controlled conditions may favor the formation of the sulfoxide, while using an excess of the oxidant or stronger conditions will typically lead to the fully oxidized sulfone. yccskarad.com

Controlled Oxidation Strategies

Controlled oxidation of the sulfur atom in thiomorpholine derivatives is a key strategy for modifying their physicochemical properties, such as hydrophilicity. This transformation allows for the synthesis of thiomorpholine-1-oxides and sulfoximines, which are valuable in materials science and drug discovery.

A straightforward method for this oxidation involves the use of hydrogen peroxide. For instance, thiomorpholine-derived methacrylates can be subjected to mild oxidation with a 30% aqueous solution of hydrogen peroxide to yield the corresponding thiomorpholine-oxide methacrylate monomer nih.gov. This process is efficient, with reported yields around 80% nih.gov. The resulting oxidized polymers exhibit increased water solubility compared to their non-oxidized counterparts nih.gov.

Another approach involves metallaphotoredox catalysis, which enables the N-alkylation of sulfoximines derived from thiomorpholine acs.org. This method is tolerant of various functional groups, including aryl halides that might be present on the thiomorpholine scaffold acs.org. The reactivity of cyclic sulfoximines, including those derived from thiomorpholine, is high under these conditions, achieving yields of around 63% acs.org.

Table 1: Comparison of Oxidation Strategies for Thiomorpholine Derivatives

| Oxidizing Agent/Method | Substrate Example | Product | Reported Yield | Key Features |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Thiomorpholine Ethyl Methacrylate (THMA) | Thiomorpholine-oxide Ethyl Methacrylate (THOXMA) | 80% nih.gov | Mild reaction conditions, increases hydrophilicity nih.gov. |

| Metallaphotoredox Catalysis | N-H Thiomorpholine-derived Sulfoximine | N-alkylated Thiomorpholine-derived Sulfoximine | 63% acs.org | Broad substrate scope, functional group tolerance acs.org. |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms involved in the synthesis of the thiomorpholine ring is crucial for optimizing reaction conditions and improving yields. The formation of this heterocycle can proceed through various pathways, primarily involving nucleophilic attack or free-radical reactions.

Nucleophilic attack is a common mechanism for constructing the thiomorpholine ring. One established method involves the intramolecular cyclization of a bifunctional intermediate. For example, a β-amino thiol can react with a bis-electrophile. In a novel one-step synthesis, β-amino thiols react with a vinyl onium salt like diphenyl vinyl sulfonium triflate bris.ac.uk. The mechanism proceeds through a conjugate addition of one of the heteroatoms to the vinyl group, generating an ylide intermediate. A subsequent proton transfer and intramolecular nucleophilic attack by the other heteroatom anion on the onium ion electrophile leads to ring closure and formation of the thiomorpholine heterocycle bris.ac.uk.

Another common strategy is the S-alkylation of a thiol-containing compound followed by N-alkylation or cyclization. The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, a related sulfur-containing heterocycle, proceeds via the thiolate form of 2-mercapto-3-phenylquinazolin-4(3H)-one attacking ethyl chloroacetate in an alkaline environment nih.gov. This demonstrates a typical nucleophilic substitution pathway where the sulfur atom acts as the nucleophile. Similarly, thiomorpholine can act as a nucleophile to displace a bromide in 2-bromoethylmethacrylate to form a thiomorpholine-derived methacrylate nih.gov.

Free-radical pathways offer an alternative and efficient route to the thiomorpholine core structure. The thiol-ene reaction, a type of click chemistry, is particularly effective and proceeds via a free-radical mechanism acs.orgnih.gov. This reaction is characterized by high yields, tolerance to various solvents, and an absence of byproducts acs.orgnih.gov.

In a continuous flow synthesis of thiomorpholine, the key step is the photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride acs.orgnih.govnih.gov. The reaction is initiated by UV irradiation in the presence of a photocatalyst, such as 9-fluorenone acs.orgnih.govnih.gov. This process generates a thiyl radical from cysteamine, which then adds across the double bond of vinyl chloride. The resulting carbon-centered radical then abstracts a hydrogen atom, propagating the radical chain and forming the key half-mustard intermediate, which subsequently cyclizes to thiomorpholine acs.orgnih.gov.

Identification and Characterization of Key Synthetic Intermediates

The successful synthesis of this compound and its analogues often depends on the formation and subsequent reaction of key intermediates. Their identification and characterization are vital for process optimization and mechanistic understanding.

In the synthesis of thiomorpholine via the thiol-ene reaction of cysteamine and vinyl chloride, a crucial intermediate is the corresponding half-mustard, 2-(2-chloroethylthio)ethylamine hydrochloride acs.orgnih.gov. This intermediate is formed in quantitative yield and can be cyclized under basic conditions without the need for isolation acs.orgnih.gov. Its formation is confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net.

Another synthetic route starting from 2-mercaptoethanol and aziridine also proceeds through the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate before cyclization with a base like triethylamine (Et₃N) nih.gov.

In the synthesis of morpholines and thiomorpholines using vinyl onium salts, an ylide intermediate is proposed bris.ac.uk. Following the initial nucleophilic conjugate addition, an ylide is generated, which then undergoes a proton transfer to facilitate the final ring-closing step bris.ac.uk. The transient nature of such intermediates often requires computational studies or indirect experimental evidence for their characterization.

Table 2: Key Intermediates in Thiomorpholine Synthesis

| Intermediate Name | Synthetic Route | Method of Formation | Subsequent Reaction | Source |

|---|---|---|---|---|

| 2-(2-chloroethylthio)ethylamine hydrochloride (Half-mustard) | Thiol-ene reaction | Photochemical reaction of cysteamine hydrochloride and vinyl chloride | Base-mediated cyclization | acs.orgnih.gov |

| 2-(2-chloroethylthio)ethylamine hydrochloride | Reaction of 2-mercaptoethanol with aziridine | Conversion of the initial adduct | Cyclization with Et₃N | nih.gov |

| Ylide Intermediate | Annulation with vinyl onium salts | Conjugate addition of β-amino thiol to a vinyl sulfonium salt | Proton transfer followed by intramolecular cyclization | bris.ac.uk |

Spectroscopic and Advanced Characterization Data for this compound Remains Elusive in Publicly Available Scientific Literature

The compound, with the molecular formula C₈H₁₅NO₂S and IUPAC name ethyl 2-(thiomorpholin-4-yl)acetate, is the sulfur-containing analog of ethyl morpholinoacetate. While comprehensive spectroscopic data exists for its morpholine (B109124) counterpart, the same cannot be said for the thiomorpholine derivative. This data gap prevents a detailed analysis and discussion of its molecular structure and electronic environment as would typically be presented in a full characterization study.

Consequently, the creation of a detailed article focusing on the specific spectroscopic properties of this compound, as outlined by the requested sections on ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectroscopy, cannot be fulfilled at this time due to the absence of the foundational scientific data. Further empirical research would be required to generate and publish these spectral details.

Advanced Characterization and Spectroscopic Analysis

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

The molecular formula of Ethyl thiomorpholin-4-ylacetate is C8H15NO2S, corresponding to a molecular weight of 189.28 g/mol . In mass spectrometry, the compound is expected to produce a molecular ion peak ([M]+) that confirms this mass. The fragmentation of the molecular ion provides a unique fingerprint that is characteristic of the compound's structure.

Key expected fragments for this compound would include the loss of the ethyl group (-CH2CH3) from the ester, the loss of the entire ethoxy group (-OCH2CH3), and the fragmentation of the thiomorpholine (B91149) ring itself. The presence of the sulfur and nitrogen atoms provides characteristic isotopic patterns that can further aid in the identification of fragments containing these elements. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound and for distinguishing it from its isomers. researchgate.netresearchgate.net

| Predicted Fragment | Structure | m/z (mass-to-charge ratio) | Significance |

| Molecular Ion | [C8H15NO2S]+ | 189 | Confirms the molecular weight of the compound. |

| [M - C2H5]+ | [C6H10NO2S]+ | 160 | Loss of the ethyl group from the ester. |

| [M - OC2H5]+ | [C6H10NOS]+ | 144 | Loss of the ethoxy group, a common fragmentation for ethyl esters. |

| Thiomorpholine ring fragment | [C4H8NS]+ | 102 | Cleavage of the acetate (B1210297) side chain, indicating the thiomorpholine core. |

| Acetate side chain fragment | [CH2COOC2H5]+ | 87 | Cleavage at the N-C bond, indicating the ethyl acetate substituent. |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for determining the purity of a sample and confirming the identity of its components. researchgate.net

In a typical GC-MS analysis of this compound, the compound would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. truman.edu The column separates the compound from any impurities based on their differing boiling points and interactions with the stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions. glsciences.com

As the separated components exit the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. The mass spectrum of the main peak corresponding to this compound would be compared to a reference spectrum or analyzed for its characteristic molecular ion and fragmentation pattern to confirm its identity. The presence of other peaks in the chromatogram would indicate the presence of impurities, and their relative peak areas can be used to estimate the purity of the sample. jmaterenvironsci.comujpronline.com

While a specific, published chromatogram for this compound is not available, the table below outlines the typical parameters for a GC-MS analysis of a compound of this nature. youtube.comsigmaaldrich.com

| GC-MS Parameter | Typical Value/Condition |

| Column Type | 5% Phenyl Methyl Siloxane (or similar) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50-100 °C, ramped to 250-300 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 amu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Although a crystal structure for this compound has not been reported in the surveyed literature, the solid-state structure of a closely related compound, 4-(4-Nitrophenyl)thiomorpholine, has been determined by X-ray crystallography. mdpi.com This structure provides valuable insights into the expected conformation of the thiomorpholine ring in this compound.

The thiomorpholine ring in 4-(4-Nitrophenyl)thiomorpholine adopts a stable chair conformation. mdpi.com This is the most energetically favorable conformation for six-membered saturated rings, as it minimizes both angular and torsional strain. It is therefore highly probable that the thiomorpholine ring in this compound also adopts a chair conformation in the solid state. The ethyl acetate substituent at the nitrogen atom would occupy an equatorial position to minimize steric hindrance.

The table below summarizes the key crystallographic data for 4-(4-Nitrophenyl)thiomorpholine, which can serve as a model for the thiomorpholine core of the title compound. mdpi.com

| Crystallographic Parameter | 4-(4-Nitrophenyl)thiomorpholine |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.339(3) |

| b (Å) | 5.8650(10) |

| c (Å) | 17.065(4) |

| **β (°) ** | 104.97(2) |

| Volume (ų) | 999.5(4) |

| Z | 4 |

| Thiomorpholine Ring Conformation | Chair |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For a molecule like ethyl thiomorpholin-4-ylacetate, these methods can elucidate its three-dimensional structure, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can determine the most stable conformation (the lowest energy state) of this compound.

In a typical study, the geometry of the molecule would be optimized using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like def2-TZVPP to ensure a high-quality description of the electronic orbitals. mdpi.com For instance, in a computational analysis of the related compound 4-(4-nitrophenyl)thiomorpholine, DFT calculations were employed to find the optimized molecular structure, revealing that the 4-nitrophenyl group is in a quasi-equatorial position in the calculated structure, in contrast to its quasi-axial position in the crystal form. mdpi.com Such calculations for this compound would similarly predict bond lengths, bond angles, and dihedral angles, defining the preferred conformation of the thiomorpholine (B91149) ring and the orientation of the ethyl acetate (B1210297) substituent at the nitrogen atom.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value (Illustrative) |

| C-S Bond Length | 1.85 Å |

| C-N Bond Length | 1.47 Å |

| C=O Bond Length | 1.23 Å |

| C-N-C Bond Angle | 115° |

| Thiomorpholine Ring Conformation | Chair |

Note: The values in this table are illustrative examples of the type of data generated from DFT calculations and are not based on published experimental or computational results for this compound.

For even greater accuracy, particularly for energetic properties, ab initio (from first principles) methods can be employed. These methods are based on solving the Schrödinger equation without empirical parameters. High-level composite methods, such as the G3(MP2)//B3LYP approach, have been used to determine the gas-phase standard molar enthalpies of formation for parent compounds like morpholine (B109124) and thiomorpholine. researchgate.net This level of theory first optimizes the geometry at the B3LYP level and then performs single-point energy calculations using more sophisticated methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory. Such calculations could provide a highly accurate determination of the thermodynamic stability of this compound. researchgate.net

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This framework is crucial for understanding a molecule's reactivity and electronic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. mdpi.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. nih.gov For this compound, the HOMO would likely be localized on the electron-rich sulfur and nitrogen atoms of the thiomorpholine ring, while the LUMO might be centered on the carbonyl group of the ethyl acetate moiety. The analysis of these orbitals provides insights into the molecule's potential as an electron donor or acceptor in chemical reactions. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are hypothetical and serve to illustrate the output of a frontier orbital analysis. They are not derived from published data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density and uses a color scale to indicate regions of different electrostatic potential. nih.gov MEP maps are valuable for identifying the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow regions): Concentrated around the oxygen atom of the carbonyl group and, to a lesser extent, the sulfur and nitrogen atoms. These are the regions most susceptible to electrophilic attack. nih.gov

Positive potential (blue regions): Likely found around the hydrogen atoms, particularly those adjacent to the nitrogen and in the ethyl group. These areas are prone to nucleophilic attack.

This visual tool provides an intuitive understanding of how the molecule would interact with other charged or polar species. researchgate.net

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra.

Theoretical calculations, often using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can simulate the vibrational and magnetic environments of the atoms in this compound. acs.org

IR Frequencies: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to infrared (IR) absorption bands can be predicted. This allows for the assignment of experimental IR peaks to specific molecular motions, such as the characteristic stretching of the C=O bond in the ester group or the C-S and C-N bonds within the thiomorpholine ring. acs.org

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts can be compared to experimental data to confirm the structure of the synthesized compound. acs.org

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| IR C=O Stretch (cm⁻¹) | 1735 | 1740 |

| ¹H NMR (δ, ppm, -CH₂-C=O) | 2.55 | 2.60 |

| ¹³C NMR (δ, ppm, C=O) | 170.5 | 171.0 |

Note: This table provides an illustrative comparison. The predicted values are examples of what a computational study might yield, and the experimental values are hypothetical.

Conformational Analysis and Energy Landscape Exploration

Computational and theoretical studies offer a molecular-level understanding of the structural and energetic properties of this compound. These investigations are crucial for elucidating the molecule's preferred three-dimensional arrangements and the energy barriers between different conformational states. While specific, in-depth computational research focused exclusively on this compound is not extensively documented in publicly available literature, the conformational behavior of the core thiomorpholine ring system has been a subject of theoretical interest.

The thiomorpholine moiety, a six-membered saturated heterocycle, is known to adopt a low-energy chair conformation. mdpi.com This preference is a result of the minimization of torsional strain and steric interactions within the ring structure. In this chair form, the substituent at the nitrogen atom can occupy either an axial or an equatorial position. For N-substituted thiomorpholine derivatives, the equatorial position is generally favored to reduce steric hindrance.

Detailed quantum mechanical calculations, such as Density Functional Theory (DFT), would be required to precisely map the potential energy surface of this compound. Such studies would involve systematically rotating the key dihedral angles and calculating the corresponding energy to identify all stable conformers and the transition states connecting them. The results would reveal the global minimum energy structure and the relative energies of other low-energy conformers.

A comprehensive conformational analysis would provide critical insights into the molecule's shape, polarity, and potential for intermolecular interactions, which are fundamental to understanding its chemical behavior and reactivity.

| Structural Feature | Predicted Conformation | Rationale |

| Thiomorpholine Ring | Chair | Minimization of torsional and steric strain. mdpi.com |

| N-substituent Position | Equatorial | Reduction of steric hindrance. |

| Ethyl Acetate Group | Extended | Minimization of intramolecular steric clashes. |

Investigation of Biological Activities and Pharmacological Potential

Research into Enzyme Modulation and Inhibition

The thiomorpholine (B91149) scaffold has been integral to the design of various enzyme inhibitors, demonstrating the versatility of this heterocyclic system in targeting specific enzymatic pathways. jchemrev.comresearchgate.netjchemrev.com Both morpholine (B109124) and its sulfur analogue, thiomorpholine, have proven to be effective bioactives against a variety of molecular targets, exhibiting selective enzyme inhibition. jchemrev.comresearchgate.netjchemrev.com

Kinase Target Investigations (e.g., PI3K/Akt/mTOR pathways)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in human cancers. nih.gov Consequently, developing inhibitors that target key kinases in this pathway, such as PI3K and mTOR, is a major focus of anticancer drug research. nih.govnih.gov

While direct studies on Ethyl thiomorpholin-4-ylacetate are not prominent, research into related structures highlights the potential of the thiomorpholine scaffold in this area. For instance, a series of thiophenyl-triazine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors. nih.gov One of the most promising compounds from this study, designated Y-2, demonstrated potent inhibitory effects against both PI3K and mTOR kinases, with IC₅₀ values of 171.4 nM and 10.2 nM, respectively. nih.gov This research underscores that sulfur-containing moieties, such as the thiophenyl group, can be key components in the design of potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway. nih.gov

Table 1: Inhibitory Activity of a Thiophenyl-Triazine Derivative against PI3K/mTOR Kinases This table is based on data for a related thiophenyl derivative, not this compound directly.

| Compound | Target Kinase | IC₅₀ (nM) |

| Y-2 | PI3K | 171.4 |

| Y-2 | mTOR | 10.2 |

| GDC-0941 (Reference) | mTOR | >530 |

| Data sourced from a study on thiophenyl-triazine derivatives. nih.gov |

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Studies

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as GLP-1 and GIP, which are crucial for regulating glucose homeostasis. patentcut.comnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.netpatentcut.com The thiomorpholine scaffold has been identified as a promising framework for the development of DPP-IV inhibitors. jchemrev.comjchemrev.comresearchgate.net

In one study, thirteen compounds bearing the thiomorpholine moiety were designed and synthesized as potential DPP-IV inhibitors. researchgate.net The screening of these compounds for their inhibitory activity against DPP-IV revealed several candidates with significant potential. researchgate.net Specifically, compounds 4c , 4d , and 4f from this series demonstrated good in vitro inhibition of the DPP-IV enzyme, warranting further investigation into their glucose-lowering effects. researchgate.net This research highlights the successful incorporation of the thiomorpholine ring system into novel DPP-IV inhibitors. patentcut.comresearchgate.net

Leukotriene A4 (LTA4) Hydrolase Inhibition Research

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a key role in the inflammatory process by converting LTA4 into the potent chemoattractant Leukotriene B4 (LTB4). nih.gov Inhibiting this enzyme is a therapeutic strategy for controlling inflammation. Research into LTA4 hydrolase inhibitors has identified several potent and selective compounds. nih.gov

Among the most effective inhibitors discovered were compounds containing a thioamine structure. nih.gov One such thioamine, referred to as compound VIII in a study, was a particularly potent inhibitor of purified LTA4 hydrolase, with an IC₅₀ value of 0.19 µM. nih.gov It also effectively blocked the biosynthesis of LTB4 in intact human polymorphonuclear leukocytes. nih.gov The thiomorpholine core of this compound is a cyclic thioamine, suggesting that this structural class has relevance in the design of LTA4 hydrolase inhibitors.

Table 2: Inhibition of LTA4 Hydrolase by a Thioamine Derivative This table presents data for a related thioamine compound, highlighting the potential of the structural class.

| Compound | Target | IC₅₀ (µM) |

| Compound VIII (Thioamine) | Purified LTA4 Hydrolase | 0.19 ± 0.12 |

| Data sourced from a study on LTA4 hydrolase inhibitors. nih.gov |

Other Enzymatic Targets (e.g., COX-2, Urease)

The thiomorpholine scaffold has been explored for its inhibitory activity against other enzymes as well. Research has indicated that thiomorpholine derivatives possess anti-urease activity. jchemrev.comjchemrev.com Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target in the treatment of infections caused by Helicobacter pylori. Studies have shown that certain Schiff bases and beta-lactam derivatives of thiomorpholine exhibit good urease inhibition. jchemrev.comjchemrev.com

Furthermore, while direct research on thiomorpholine and COX-2 is limited, studies on the closely related morpholine scaffold have shown that its substitution can enhance the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. jchemrev.comresearchgate.netjchemrev.com Additionally, some thiomorpholine derivatives have been investigated as potential squalene (B77637) synthase inhibitors, which could have applications in managing hypercholesterolemia. jchemrev.comnih.gov

Antimicrobial Research Applications

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. rsc.orgrsc.org Heterocyclic compounds, including those with a thiomorpholine core, have been a source of investigation for novel antibacterial agents. jchemrev.comresearchgate.netjchemrev.comnih.gov

Antibacterial Activity against Bacterial Strains

Thiomorpholine derivatives have demonstrated a range of antibacterial activities. jchemrev.comresearchgate.netjchemrev.com For example, specific derivatives have been tested against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis. In these studies, thiomorpholine derivative 7b and a related Schiff base 7c exhibited very good antitubercular activity, with a minimum inhibitory concentration of 7.81 µg/mL. jchemrev.com

The antibacterial potential of related sulfur-containing heterocyclic compounds has also been noted. A novel thiophenyl-pyrimidine derivative showed significant potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.orgresearchgate.net The mechanism of action for this class of compounds was proposed to involve the inhibition of FtsZ polymerization, a crucial step in bacterial cell division. rsc.orgresearchgate.net The presence of a sulfur-containing aromatic ring (thiophenyl) was a key feature of this active molecule, further suggesting the importance of sulfur atoms in the design of new antibacterial agents. rsc.orgresearchgate.net

Table 3: Antibacterial Activity of a Thiomorpholine Derivative This table is based on data for a related thiomorpholine derivative.

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 |

| Schiff base of thiomorpholine 7c | Mycobacterium smegmatis | 7.81 |

| Data sourced from a review on thiomorpholine derivatives. jchemrev.com |

Antifungal Activity against Fungal Species

No studies were found that investigated the antifungal activity of this compound against any fungal species.

Anti-Inflammatory Research Pathways

There is no available research on the anti-inflammatory effects or potential research pathways for this compound.

Antioxidant Activity and Oxidative Stress Mitigation Studies

No data exists in the scientific literature regarding the antioxidant activity or the potential for oxidative stress mitigation by this compound. While some thiomorpholine derivatives have been investigated for antioxidant properties, these findings are not specific to the ethyl acetate (B1210297) derivative. nih.gov

Antiprotozoal and Antimalarial Investigations

A review of available databases reveals no investigations into the antiprotozoal or antimalarial efficacy of this compound.

Antitubercular Research

There are no published studies on the antitubercular activity of this compound.

Hypolipidemic Activity Assessments

No assessments of the hypolipidemic activity of this compound have been published. Research on other thiomorpholine derivatives has shown some hypolipidemic action, but this cannot be extrapolated to the specific compound . nih.gov

Emerging Biological Activities (e.g., Antiviral, Anticancer)

There is no information available on any emerging biological activities, including potential antiviral or anticancer effects, of this compound.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of the Ethyl Thiomorpholin-4-ylacetate Scaffold

Systematic modification of a lead compound is a cornerstone of drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For the this compound framework, this involves discrete alterations to its three main components: the thiomorpholine (B91149) ring, the ethyl ester moiety, and the acetate (B1210297) linker.

Variations of the Thiomorpholine Ring Substituents

The thiomorpholine ring is a key structural feature that offers opportunities for modification to modulate biological activity. In various studies on related compounds, substitutions on this ring have been shown to significantly impact efficacy. For instance, in a series of thiopyrano[4,3-d]pyrimidine derivatives, which feature a related sulfur-containing heterocycle, the nature of substituents on an associated benzene (B151609) ring was critical for activity. nih.gov Compounds with electron-withdrawing groups like chlorine, fluorine, or bromine generally exhibited better PI3Kα kinase inhibitory activity than those with electron-donating groups. nih.gov

A review of thiomorpholine-containing compounds highlights their diverse bioactivities, including antitubercular, anti-urease, and antioxidant effects. jchemrev.com The substitution pattern on the thiomorpholine nitrogen or on the ring itself is a determining factor for the observed activity. For example, some N-substituted thiomorpholine derivatives have shown promise as hypolipidemic and antioxidant agents, with the nature of the substituent directly influencing the potency of lipid peroxidation inhibition and the reduction of cholesterol levels. jchemrev.comnih.gov

Table 1: Summary of SAR Findings for Thiomorpholine and Related Heterocycle Modifications

| Scaffold/Series | Modification | Impact on Activity | Biological Target/Assay | Reference |

| Thiopyrano[4,3-d]pyrimidines | Electron-withdrawing groups (Cl, F, Br) on phenyl ring | Increased cytotoxicity | PI3Kα kinase | nih.gov |

| N-Substituted Thiomorpholines | Biphenyl ring as N-substituent | Potent hypocholesterolemic activity | Squalene (B77637) synthase (proposed) | jchemrev.com |

| Thiophene (B33073) Analogs | Varies based on electronic properties | Modulation of anti-inflammatory activity | Anti-inflammatory assays | nih.gov |

| 2-(thiophen-2-yl)dihydroquinoline | Thiomorpholine substitution | Less potent than morpholine (B109124) analog | Antimycobacterial (M. tuberculosis) | jchemrev.com |

Modifications of the Ethyl Ester Moiety

The ethyl ester group in this compound is a critical feature that significantly influences the compound's pharmacokinetic profile. Esters are frequently employed in drug design as prodrugs to enhance properties such as membrane permeability and oral absorption. rsc.org The ester can mask a more polar carboxylic acid group, increasing lipophilicity and facilitating passage across biological membranes. Once inside the body, the ester is often hydrolyzed by esterase enzymes to release the active carboxylic acid form of the drug.

Modification of this moiety is a key strategy in lead optimization. For example, altering the length of the alkyl chain of the ester (e.g., from ethyl to methyl or propyl) can fine-tune solubility and the rate of hydrolysis. Complete replacement of the ester with other functional groups, such as an amide, is a common isosteric replacement that can dramatically change the compound's properties. An amide, for instance, introduces a hydrogen bond donor and alters the electronic profile and metabolic stability of the molecule. This strategy has been successfully used in the development of thiazole (B1198619) carboxamide derivatives as selective COX-2 inhibitors. nih.gov

Linker Region Substitutions and Isosteric Replacements

The acetate group in this compound acts as a linker connecting the thiomorpholine ring to the ester functionality. The length, rigidity, and chemical nature of this linker are crucial for correctly orienting the key binding groups of the molecule within the target's active site.

Modifications in this region can include:

Changing Linker Length: Increasing or decreasing the number of methylene (B1212753) units (-(CH₂)n-) can alter the distance between the heterocyclic ring and the ester, which can be critical for optimal interaction with a biological target.

Introducing Rigidity: Incorporating cyclic structures or double bonds into the linker can restrict conformational flexibility. This can lead to a more potent compound if the rigid conformation is the one required for binding, but it can also lead to a loss of activity if it prevents the molecule from adopting the necessary shape.

Isosteric Replacements: The linker can be replaced with bioisosteres to improve metabolic stability or introduce new interactions. For example, replacing the methylene group with an oxygen atom (ether linkage) or a nitrogen atom (amine linkage) would significantly alter the linker's polarity and hydrogen bonding capability. The replacement of an ester with a metabolically stable amide is a classic isosteric replacement strategy. pharmaffiliates.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of a set of compounds with their biological activities. researchgate.netnih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new or untested compounds.

While no specific QSAR models for this compound were found, studies on related sulfur-containing heterocycles demonstrate the utility of this approach. For instance, a QSAR study on a series of 43 thiophene analogs with anti-inflammatory activity revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (E-LUMO) and dipole moment, in modulating their biological effect. nih.gov Similarly, QSAR models for thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) successfully used 3D molecular descriptors to predict inhibitory activity (pIC₅₀). nih.gov

A hypothetical QSAR study on a series of this compound analogs would involve synthesizing a library of derivatives with variations in the thiomorpholine substituents and the ester moiety. Their biological activities would be measured, and a range of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters) would be calculated. Using statistical methods like multiple linear regression (MLR), a QSAR model could be built to guide the design of new derivatives with potentially enhanced potency. nih.govnih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand (like this compound) binds to its macromolecular target, such as an enzyme or receptor. nih.govrsc.org Docking predicts the preferred orientation of the ligand in the binding site and estimates the strength of the interaction, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

In the absence of a known target for this compound, insights can be drawn from docking studies of analogous structures. For example, a study on thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors used molecular docking to elucidate their binding modes within the COX-1 and COX-2 active sites. nih.govnih.govresearchgate.net

Binding Site Analysis and Interaction Hotspots

Binding site analysis focuses on identifying the key amino acid residues and the types of non-covalent interactions that are crucial for ligand binding. These interactions typically include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Regions within the binding site that contribute most significantly to the binding energy are often referred to as "hotspots."

Docking studies of thiazole carboxamide derivatives in the COX-2 active site revealed that their potency and selectivity were driven by specific interactions. nih.govresearchgate.net The molecules oriented themselves within the active site to form hydrogen bonds with key residues like Tyr385 and Arg513, while other parts of the molecule engaged in hydrophobic interactions within the pocket.

Based on its structure, this compound would likely engage a binding site through several key interactions:

The carbonyl oxygen of the ethyl ester is a strong hydrogen bond acceptor.

The thiomorpholine nitrogen can act as a hydrogen bond acceptor.

The sulfur atom in the thiomorpholine ring can participate in hydrophobic or other non-covalent interactions.

The entire aliphatic ring and ethyl group can make favorable van der Waals and hydrophobic contacts.

The precise nature of these interactions would, of course, depend on the specific topology and amino acid composition of the biological target's binding site.

Table 2: Example of Molecular Docking Interaction Data for an Analogous Compound (Thiazole Carboxamide Derivative 2f in COX-2)

| Interacting Residue | Interaction Type | Distance (Å) |

| Gln192 | Hydrogen Bond | 2.1 |

| Leu352 | Hydrophobic | - |

| Val523 | Hydrophobic | - |

| Ala527 | Hydrophobic | - |

| Met522 | Hydrophobic | - |

| Data derived from a study on thiazole carboxamide derivatives as COX inhibitors, intended for illustrative purposes. researchgate.net |

Conformational Changes upon Ligand Binding

The binding of a ligand to its biological target is a dynamic process that often involves conformational changes in both the ligand and the protein. psu.edu For thiomorpholine-based ligands, the inherent flexibility of the six-membered ring allows it to adopt various conformations, such as chair and boat forms. The specific conformation adopted upon binding is crucial for optimal interaction with the target protein.

Computational and experimental studies on related heterocyclic compounds have shown that the binding pocket of a receptor can induce a specific, low-energy conformation in the ligand that is different from its preferred conformation in solution. psu.edu For instance, in the case of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat ring conformation stabilized by intramolecular π-stacking was found to be the bioactive conformation. psu.edu While direct evidence for this compound is not available, it is plausible that the thiomorpholine ring and the ethyl acetate substituent would similarly orient themselves within a binding site to maximize favorable interactions, potentially involving hydrophobic contacts with the ethyl group and hydrogen bonding with the carbonyl oxygen. The sulfur atom in the thiomorpholine ring can also participate in non-covalent interactions, further influencing the binding orientation.

Understanding these ligand-induced conformational changes is vital for the rational design of more potent inhibitors, as it allows for the pre-organization of the ligand into its bioactive conformation, reducing the entropic penalty of binding.

Pharmacophore Modeling and Lead Optimization Strategies

For thiomorpholine-based compounds, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen of the acetate group), hydrogen bond donors (if applicable on substituents), hydrophobic regions (the ethyl group and parts of the thiomorpholine ring), and potentially a feature representing the sulfur atom's ability to interact. The spatial arrangement of these features is critical for activity.

Lead optimization strategies for thiomorpholine derivatives often involve:

Modification of the N-substituent: The ethyl acetate group in this compound is a key point for modification. Altering the ester to an amide, or changing the length and branching of the alkyl chain, can significantly impact potency and metabolic stability. For example, in a series of tumor necrosis factor-α-converting enzyme (TACE) inhibitors, the nature of the substituent on the thiomorpholine nitrogen was critical for activity. jchemrev.com

Substitution on the Thiomorpholine Ring: Introducing substituents on the carbon atoms of the thiomorpholine ring can influence its conformation and interaction with the target. Computational models of TACE inhibitors suggested that substitution at the 6th position of the thiomorpholine ring, which is exposed to the solvent, could be used to modify the physical characteristics of the ligand with minimal loss of enzyme inhibitory activity. jchemrev.com

Oxidation of the Sulfur Atom: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone. This modification alters the polarity, hydrogen bonding capacity, and geometry of the molecule, which can lead to changes in biological activity.

The following table illustrates hypothetical modifications to this compound and the potential impact on its properties during a lead optimization campaign.

| Compound | Modification from this compound | Potential Impact |

| Analog A | Replacement of ethyl ester with methyl amide | Increased hydrogen bonding potential, altered solubility |

| Analog B | Introduction of a methyl group at C-2 of the thiomorpholine ring | Restricted ring conformation, potential for new steric interactions |

| Analog C | Oxidation of the sulfur to a sulfone | Increased polarity and hydrogen bond accepting capacity |

| Analog D | Replacement of the acetate group with a longer propionate (B1217596) chain | Increased hydrophobicity, potential for enhanced van der Waals interactions |

Rational Design of Potent and Selective Analogues

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure and the SAR of known ligands to design new, more effective compounds. researchgate.net When the structure of the target is known, structure-based drug design can be employed to design ligands that fit precisely into the binding site. In the absence of a target structure, ligand-based methods, such as pharmacophore modeling, guide the design process.

The rational design of potent and selective analogues of thiomorpholine-based compounds would involve several key considerations. For instance, in designing inhibitors for a specific enzyme, the thiomorpholine ring could serve as a central scaffold to which various functional groups are attached to interact with specific pockets of the enzyme's active site.

A review of thiomorpholine derivatives has shown their utility as inhibitors of various enzymes, including squalene synthase and urease. jchemrev.com For example, thiomorpholine derivatives with an antioxidant moiety as the N-substituent have been designed as hypolipidemic agents. The design rationale was to combine the thiomorpholine scaffold with a group capable of preventing the oxidation of LDL cholesterol, leading to a dual-action compound. jchemrev.com

The design of novel thiomorpholine analogues often follows an iterative cycle:

Design: Based on SAR data or a pharmacophore model, new analogues are designed with specific modifications intended to improve activity or selectivity.

Synthesis: The designed compounds are chemically synthesized.

Biological Evaluation: The new analogues are tested for their biological activity against the target of interest.

Analysis: The results are analyzed to further refine the SAR and inform the next round of design.

The following table presents a hypothetical design strategy for analogues of this compound targeting a hypothetical enzyme with a known active site.

| Designed Analog | Rationale for Design | Expected Improvement |

| Analog E | Introduction of a phenyl ring on the acetate moiety | To interact with a known hydrophobic pocket in the enzyme's active site |

| Analog F | Conversion of the ester to a hydroxamic acid | To chelate a metal ion in the enzyme's catalytic center |

| Analog G | Chiral synthesis of a specific enantiomer of a C-3 substituted thiomorpholine | To achieve stereospecific binding and improve potency and selectivity |

Applications in Catalysis and Material Science

Currently, there is no available research to suggest that ethyl thiomorpholin-4-ylacetate has been investigated or utilized in the fields of catalysis and material science. The subsequent sections are therefore based on the general principles of these fields and the potential roles that a molecule with its structure could theoretically play, rather than on documented findings.

Ligand Development for Asymmetric Catalysis

The development of novel ligands is a cornerstone of advancing asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. While thiomorpholine (B91149) derivatives have been explored in medicinal chemistry, the specific use of this compound as a ligand in asymmetric catalysis is not reported in the scientific literature.

Asymmetric hydrogenation is a powerful technique for producing enantiomerically pure compounds. This process relies on chiral metal complexes, where the ligand's structure is paramount in dictating the stereochemical outcome of the reaction. There are no studies indicating that this compound has been employed as a ligand in any enantioselective transformation, including asymmetric hydrogenation reactions. The potential for the thiomorpholine core to coordinate with a metal center and for the chiral environment to influence a catalytic process remains a purely hypothetical concept for this specific molecule.

Chemo- and regioselective catalysis are critical for the efficient synthesis of complex molecules by enabling reactions at specific functional groups or positions. The electronic and steric properties of a ligand can significantly influence the chemo- and regioselectivity of a catalyst. However, no research has been published detailing the application of this compound as a ligand to control the chemo- or regioselectivity of any catalytic reaction.

Polymer Science Applications

The incorporation of additives into polymers is a common strategy to enhance their properties, such as thermal stability, durability, and processability. While various heterocyclic compounds are used as polymer additives, there is no evidence to suggest that this compound has been investigated for such purposes.

Role as Polymer Additives for Thermal Stability Enhancement

The thermal degradation of polymers can be mitigated by the addition of stabilizers that can act as radical scavengers or hydroperoxide decomposers. The sulfur atom in the thiomorpholine ring of this compound could theoretically impart some antioxidant properties. However, there are no published studies or data to support its use as a thermal stabilizer for any polymer. The effectiveness of a compound as a thermal stabilizer is highly dependent on its structure, reactivity at high temperatures, and compatibility with the polymer matrix, none of which have been evaluated for this compound.

Other Material Science Applications

Beyond catalysis and polymer additives, the broader field of material science offers numerous avenues for the application of novel chemical compounds. This can include their use in the development of new materials with specific optical, electronic, or mechanical properties. At present, there are no documented material science applications for this compound. Its potential in areas such as organic electronics, corrosion inhibition, or as a precursor for functional materials remains unexplored.

Future Prospects and Research Trajectories

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. nih.govmdpi.comnih.govmdpi.com For Ethyl thiomorpholin-4-ylacetate, these technologies can be employed to accelerate the design of novel analogs with enhanced properties. AI algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to identify structure-activity relationships (SAR). nih.govgithub.com This information can then be used to predict the bioactivity of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the highest potential. researchgate.netresearchgate.net

Machine learning models can be trained to predict various properties of thiomorpholine (B91149) derivatives, such as their solubility, toxicity, and metabolic stability. mdpi.com This predictive capability can significantly reduce the time and cost associated with preclinical development by identifying promising candidates early in the discovery pipeline. nih.gov Furthermore, generative AI models can be utilized to design entirely new molecular scaffolds based on the thiomorpholine core, potentially leading to the discovery of compounds with novel mechanisms of action.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of the synthesis and chemical transformations of this compound can be achieved through the application of advanced spectroscopic techniques for in-situ reaction monitoring. rsc.orgmt.comnih.gov Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of reactant consumption and product formation as a reaction progresses. nih.govmpg.de This provides invaluable kinetic and mechanistic data that can be used to optimize reaction conditions, improve yields, and ensure the synthesis of high-purity compounds. mt.com

For instance, in-situ FTIR can be used to monitor the N-alkylation of thiomorpholine with ethyl chloroacetate, providing real-time information on the rate of formation of the ester product. rsc.orgacs.org Similarly, advanced mass spectrometry techniques can offer online analysis of reaction mixtures, identifying intermediates and byproducts that may not be detectable by other methods. acs.org The data obtained from these techniques will be crucial for developing robust and scalable synthetic routes to this compound and its derivatives.

Mechanistic Investigations of Biological Action at the Molecular Level

To fully exploit the therapeutic potential of this compound and its analogs, it is essential to understand their mechanism of action at the molecular level. Computational methods such as molecular docking and molecular dynamics (MD) simulations can be employed to predict how these compounds interact with specific biological targets, such as enzymes and receptors. malayajournal.orgnih.govnih.gov These in-silico studies can help identify key binding interactions and guide the design of more potent and selective inhibitors. nih.gov

For example, if a derivative of this compound is found to have potential as an enzyme inhibitor, molecular modeling can be used to visualize its binding mode within the enzyme's active site. jchemrev.comresearchgate.net This information can then be used to design new molecules with improved binding affinity and inhibitory activity. Furthermore, understanding the molecular mechanism of action is crucial for predicting potential off-target effects and for developing strategies to mitigate them.

Development of Novel Delivery Systems for Enhanced Biological Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentrations. Novel drug delivery systems, such as nanoparticles and liposomes, offer a promising approach to enhance the biological efficacy of this compound and its derivatives. mdpi.commdpi.com These delivery systems can protect the drug from degradation, improve its solubility, and facilitate its transport across biological barriers. dovepress.comresearchgate.net

For instance, encapsulating a hydrophobic derivative of this compound within a liposomal formulation could improve its aqueous solubility and circulation time in the bloodstream. nih.govnih.govyoutube.com Similarly, functionalizing nanoparticles with targeting ligands could enable the specific delivery of the compound to diseased cells or tissues, thereby increasing its therapeutic effect while minimizing side effects. nih.gov Research into stimuli-responsive polymers derived from thiomorpholine suggests the potential for creating delivery systems that release their payload in response to specific physiological cues, such as changes in pH or temperature. nih.govresearchgate.net

Exploration of Multitargeting Approaches for Complex Diseases

Many common diseases, such as cancer and neurodegenerative disorders, are complex and involve multiple biological pathways. researchgate.nettandfonline.comfrontiersin.orgfrontiersin.org A single-target drug may not be sufficient to effectively treat such multifactorial diseases. The multitargeting approach, where a single molecule is designed to interact with multiple targets, is gaining increasing attention as a promising strategy for treating complex diseases. tandfonline.commdpi.com

The thiomorpholine scaffold, with its potential for diverse functionalization, is well-suited for the design of multitarget ligands. jchemrev.comjchemrev.com By incorporating different pharmacophores onto the this compound backbone, it may be possible to create compounds that simultaneously modulate the activity of several key proteins involved in a disease process. This approach could lead to more effective therapies with improved efficacy and a lower likelihood of developing drug resistance. frontiersin.org

Q & A

Q. What are the established synthetic routes for Ethyl thiomorpholin-4-ylacetate, and how can intermediates be characterized?

this compound can be synthesized via nucleophilic substitution or condensation reactions involving thiomorpholine derivatives and ethyl glyoxylate. Key intermediates, such as thioamide precursors, require purification via column chromatography and characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, analogous thioamide syntheses employ thiobenzimidazolone derivatives or ynamide-mediated protocols . Spectral data should align with reference standards from authoritative databases like NIST Chemistry WebBook .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

- NMR spectroscopy : -NMR to identify proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm) and -NMR for carbonyl (C=O) and thiomorpholine ring carbons.

- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-S bond).

- HRMS : To confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error margins. Cross-validate results with computational tools like Gaussian for theoretical spectra .

Q. How can researchers investigate the reactivity of this compound under varying conditions?

Design kinetic studies to assess reactivity in polar aprotic solvents (e.g., DMF, DMSO) and acidic/basic environments. Monitor reaction progress via TLC or HPLC. For example, thiocyanate reactions under basic conditions (KOH/DMF) can yield thiazolidinone derivatives, as seen in analogous systems . Include control experiments to isolate side products and validate mechanisms.

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound for high yield and purity?

Use a fractional factorial design to test variables:

- Catalysts : Tertiary amines (e.g., DIPEA) or phase-transfer catalysts.

- Solvents : Compare DMF (high polarity) vs. THF (moderate polarity).

- Temperature : Optimize between 50–80°C to balance rate and decomposition. Track yield and purity via -NMR integration and HPLC area-percent analysis. Preliminary data from thioamide synthesis suggests ynamide-mediated routes improve regioselectivity .

Q. How should researchers address contradictions in spectral or biological activity data for this compound derivatives?

- Spectral discrepancies : Re-examine sample purity (HPLC), solvent effects, or tautomeric equilibria. Compare with computational models (e.g., DFT for NMR chemical shifts).

- Biological inconsistencies : Validate assays using positive/negative controls (e.g., known kinase inhibitors for cancer studies). Replicate experiments across independent labs to rule out systematic errors .

Q. What methodologies are recommended for evaluating the in vitro efficacy of this compound in disease models?

- Cancer models : Use MTT assays on cell lines (e.g., MCF-7, HeLa) with IC calculations. Include reference compounds like doxorubicin.

- Thrombosis models : Test antiplatelet aggregation via turbidimetric assays with ADP/ collagen induction.

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to determine potency. Ensure compliance with ethical guidelines for human cell line use .

Q. How can computational modeling predict the stability and degradation pathways of this compound?

Perform DFT calculations (B3LYP/6-31G*) to:

- Identify susceptible bonds (e.g., ester or C-S linkages).

- Simulate hydrolysis pathways under acidic/neutral conditions. Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS analysis of degradation products .

Q. What strategies ensure reliable data when studying the enantiomeric purity of this compound?

- Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol gradients.

- Circular dichroism (CD) : Compare experimental spectra with simulated CD curves from computational tools (e.g., SpecDis).

- X-ray crystallography : Resolve crystal structures of diastereomeric salts (e.g., with tartaric acid) for absolute configuration confirmation .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-academic sources like supplier databases .

- Data Presentation : Follow Beilstein Journal of Organic Chemistry standards: report experimental details in SI, use IUPAC nomenclature, and cite primary literature .

- Ethical Compliance : Adhere to NIH or institutional guidelines for data integrity and conflict of interest disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.